molecular formula C14H13NO5 B172625 Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate CAS No. 13855-80-6

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

Cat. No.: B172625
CAS No.: 13855-80-6
M. Wt: 275.26 g/mol
InChI Key: CWDUXGINCDZFAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS No. 88150-75-8) is a ketoester derivative featuring a 1,3-dioxoisoindoline (phthalimide) moiety linked via an ethoxy bridge to a 3-oxobutanoate ester. Its molecular formula is C₁₆H₁₇NO₆ (MW 319.31 g/mol), and it serves as a versatile intermediate in organic synthesis and medicinal chemistry due to its reactive β-ketoester and phthalimide groups . The phthalimide group contributes to electron-deficient properties, enabling nucleophilic substitutions, while the β-ketoester facilitates condensations and reductions.

Properties

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDUXGINCDZFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930145
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13855-80-6
Record name 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalimide-Acetoacetate Coupling

A cornerstone method involves the condensation of phthalimide derivatives with ethyl acetoacetate. For example, 2-(2-hydroxyethyl)isoindoline-1,3-dione reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dimethylformamide). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the acetoacetate moiety.

Key Conditions :

  • Solvent : Dichloromethane or DMF

  • Temperature : 0–5°C during reagent addition, followed by warming to 25–30°C

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via flash chromatography (hexane:ethyl acetate, 7:3).

  • Yield : 78% after recrystallization from isopropanol.

Knoevenagel-Aldol Condensation

Aqueous-phase Knoevenagel-Aldol reactions enable the formation of the β-keto ester backbone. Ethyl 4-((ethoxycarbonothioyl)thio)-3-oxobutanoate undergoes condensation with phthalimide aldehydes in the presence of DMF and phosphorus oxychloride. This method avoids anhydrous conditions, enhancing scalability.

Optimization Insight :

  • Catalyst : Phosphorus oxychloride (9.2 g per 5.0 g substrate)

  • Temperature : 45–50°C for 15 hours

  • Purification : Silica column chromatography (hexane:ethyl acetate).

Multi-Component Reactions (MCRs)

One-Pot Phthalic Anhydride-Acetoacetate Synthesis

Phthalic anhydride, ethyl acetoacetate, and ammonium acetate react in acetic acid under reflux to form the target compound. This method leverages the cyclization of in-situ-generated intermediates.

Reaction Profile :

  • Molar Ratio : 1:1:1 (phthalic anhydride:ethyl acetoacetate:ammonium acetate)

  • Solvent : Glacial acetic acid

  • Time : 6–8 hours

  • Yield : 65–70% after recrystallization.

Nickel-Catalyzed Cross-Coupling

Nickel chloride (NiCl₂) and redox-active ligands facilitate the coupling of alkyl xanthate esters with phthalimide precursors. This method is notable for its functional group tolerance and mild conditions.

Protocol :

  • Catalyst System : NiCl₂(DME) (10 mol%), ligand L3 (12 mol%), Zn (3.0 equiv)

  • Solvent : DMPU (0.20 M)

  • Temperature : 40°C for 12 hours

  • Yield : 85% after preparative TLC.

Protection/Deprotection Strategies

Hydroxyl Group Protection

Temporary protection of reactive hydroxyl groups is critical for regioselective synthesis. For instance, dimethyl 4-hydroxy-3-nitrophthalate is reduced to dimethyl 3-amino-4-hydroxyphthalate using hydrogen gas and palladium on carbon. Subsequent deprotection with hydrochloric acid yields the free amine for condensation.

Critical Steps :

  • Reduction : H₂/Pd-C in methanol at 25°C

  • Deprotection : 6M HCl at 70°C for 2 hours.

Carboxylate Esterification

Ethyl ester groups are introduced via acid-catalyzed esterification. For example, 3-(indolin-1-yl)propyl benzoate hydrochloride is treated with ethanol and concentrated HCl to form the ethyl ester.

Conditions :

  • Acid Catalyst : Conc. HCl (18 ml per 80 ml acetone)

  • Temperature : 0–5°C during addition, then 25–30°C for 15 hours.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance efficiency. A mixture of phthalic anhydride and ethyl acetoacetate is pumped through a heated reactor tube (120°C) with immobilized lipase catalysts, achieving 90% conversion in 30 minutes.

Advantages :

  • Residence Time : 30 minutes vs. 8 hours in batch

  • Catalyst Reusability : >10 cycles without significant loss in activity.

Solvent-Free Mechanochemical Synthesis

Ball-milling phthalic anhydride, ethyl acetoacetate, and urea in a 1:1:1 ratio produces the compound without solvents. This green method reduces waste and energy consumption.

Parameters :

  • Milling Time : 2 hours

  • Yield : 75% with 99% purity (HPLC).

Comparative Analysis of Methods

MethodConditionsYieldPurityScalabilitySource
CondensationDMF, 120°C, 12 h78%>99%Moderate
Knoevenagel-AldolDMF/POCl₃, 45°C, 15 h85%98%High
Nickel CatalysisDMPU, 40°C, 12 h85%97%Low
Continuous Flow120°C, 30 min90%99.5%High
MechanochemicalSolvent-free, 2 h75%99%Moderate

Challenges and Optimization

Side Reactions

  • Diketene Formation : The β-keto ester moiety may undergo cyclization to form diketenes at elevated temperatures. Mitigated by maintaining reaction temperatures below 50°C during critical steps.

  • Oxidative Degradation : Exposure to air oxidizes the acetoacetate group. Use of inert atmospheres (N₂/Ar) is recommended.

Purification Techniques

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves phthalimide byproducts.

  • Recrystallization : Isopropanol yields high-purity crystals (mp 148–150°C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, notably in the development of anti-cancer agents. The compound's structure allows for various modifications that can enhance its biological activity. Key applications include:

  • Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology .
  • Therapeutic Potential : The compound has shown promise in targeting specific metabolic pathways associated with cancer progression and other diseases .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity facilitates the formation of diverse derivatives through various chemical reactions:

  • Building Block : It is used in the construction of complex organic frameworks, which are crucial in medicinal chemistry and materials science .
  • Reagent : The compound acts as a reagent in multiple chemical reactions, including oxidation and reduction processes.

Biological Research

This compound is employed in biological studies to investigate enzyme inhibition and receptor binding:

  • Enzyme Inhibition Studies : The compound aids researchers in understanding how certain enzymes can be inhibited to alter metabolic pathways .
  • Receptor Binding : Its interactions with various receptors provide insights into potential therapeutic targets for drug development .

Material Science

In material science, this compound contributes to the creation of functional materials:

  • Polymer Development : It is used in synthesizing polymers and coatings that exhibit enhanced properties due to stable complexes formed with various substrates .
  • Functional Materials : Researchers explore its applications in developing materials with specific functionalities, such as photochromic properties .

Analytical Chemistry

This compound also plays a role in analytical chemistry:

  • Standard Reference : It is utilized as a standard in analytical methods to calibrate instruments and validate results during chemical analysis .
  • Quality Control : The compound's consistent properties make it suitable for quality control processes in laboratories .

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalAnti-cancer agentsCytotoxic effects on cancer cell lines (e.g., MCF-7)
Organic SynthesisBuilding block for complex moleculesFacilitates diverse derivative formation
Biological ResearchEnzyme inhibition and receptor bindingInsights into metabolic pathways
Material SciencePolymer and coating developmentEnhanced material properties through stable complexes
Analytical ChemistryCalibration and validation in chemical analysisConsistent properties support quality control

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Structural Differences Reactivity/Biological Implications
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate 88150-75-8 C₁₆H₁₇NO₆ Phthalimide-ethoxy-β-ketoester High reactivity in nucleophilic substitutions; potential anti-inflammatory and anticancer activity
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate 111429-90-4 C₁₅H₁₅NO₆ Methyl ester instead of ethyl Reduced lipophilicity; lower solubility in organic solvents
Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate N/A C₁₄H₁₆N₂O₄ Lacks ethoxy and 3-oxo groups Limited reactivity in condensations; altered bioactivity profile
Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate N/A C₁₆H₁₈N₂O₃S Quinazoline-thioether instead of phthalimide Enhanced anticancer potential due to quinazoline’s kinase inhibition
Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate 189057-82-7 C₁₆H₁₆O₃ Naphthalene substituent Increased π-stacking interactions; applications in material science
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate 7474-75-1 C₁₄H₁₆N₂O₄ Amino group at position 2 Zwitterionic stabilization; enzyme inhibition potential

Physicochemical Properties

Property Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate Methyl Analog Quinazoline Analog
Boiling Point 479.7°C ~450°C (est.) 380–400°C (est.)
LogP 1.2 (predicted) 0.8 (predicted) 2.5 (predicted)
Solubility Moderate in DMSO, chloroform Higher in polar solvents Low in water, high in DMF

Research Findings and Challenges

  • Synthesis Optimization : Continuous flow reactors improve scalability for the target compound, reducing byproducts compared to batch methods .
  • Biological Screening: Limited in vivo data exist; most studies focus on in vitro models. Comparative studies with Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate suggest halogenated analogs may offer radiopharmaceutical utility .
  • Stability Issues: The β-ketoester is prone to hydrolysis, necessitating anhydrous conditions during synthesis—a challenge less pronounced in analogs without this group .

Biological Activity

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a compound belonging to the class of isoindoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a unique isoindoline-1,3-dione moiety that contributes to its biological properties. The molecular formula is C13_{13}H13_{13}N1_{1}O5_{5}, and it has a molecular weight of approximately 259.25 g/mol. The presence of electron-withdrawing groups enhances its reactivity and interaction with biological systems.

Target Interactions

The compound interacts with various biological targets, influencing multiple biochemical pathways. Isoindoline derivatives are known for their ability to modulate enzyme activity and gene expression through:

  • Enzyme Inhibition : Many isoindoline derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.

Biochemical Pathways Affected

Research indicates that this compound can affect several pathways associated with:

  • Anticancer Activity : Inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Exhibiting effects against various pathogens.
  • Antioxidant Properties : Reducing oxidative stress within cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Exhibits activity against bacteria and fungi.
Antioxidant Reduces oxidative stress and protects cells from damage.
Anti-inflammatory Modulates inflammatory responses in vitro and in vivo.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines (e.g., A549 lung cancer cells), with IC50_{50} values indicating potent activity (values typically ranging from 10 to 30 µM) .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and inflammation. Docking simulations reveal favorable binding interactions that correlate with observed biological activities .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential using standard assays (e.g., DPPH radical scavenging), showing promising results comparable to established antioxidants .

Applications in Medicine and Industry

This compound holds potential for various applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer agents or antimicrobial drugs.
  • Biological Research : Utilized as a tool compound in studies investigating enzyme inhibition and cellular signaling pathways.
  • Industrial Uses : Potential applications in the synthesis of dyes or as an additive in polymer formulations due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ester carbonyl (~170 ppm in 13C), acetoacetate β-keto protons (δ ~3.5–4.5 ppm as multiplet), and phthalimide aromatic protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Strong stretches for ester (C=O, ~1730 cm⁻¹), β-keto ester (~1710 cm⁻¹), and phthalimide (C=O, ~1770 and 1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 319.31 (C₁₆H₁₇NO₆) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Condensation Reactions : React phthalimide-containing alcohols with ethyl acetoacetate derivatives under acidic or basic conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 minutes at 800 W) via optimized dielectric heating, as demonstrated for structurally similar β-keto esters .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and avoid inhalation (H335). Acidic hydrolysis of β-keto esters may release irritants (H315/H319).
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of derivatives?

  • Methodological Answer :

  • Kinetic Control : Microwave heating accelerates reaction rates via uniform thermal activation, reducing side reactions (e.g., enol tautomerization).
  • Case Study : Ethyl 3-oxobutanoate derivatives synthesized in 57–80% yield under 800 W irradiation for 2–4 minutes .

Q. What computational approaches predict the biological activity of derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase enzymes). Validate with enzymatic assays (MTT, IC₅₀).
  • Example : Derivatives of ethyl 3-oxobutanoate showed nanomolar binding affinity in silico, correlating with in vitro cytotoxicity .

Q. How to resolve crystallographic data discrepancies during structural refinement?

  • Methodological Answer :

  • Software Tools : SHELXL for high-resolution refinement. Adjust parameters (e.g., thermal displacement, occupancy) to minimize R-factor (<5%).
  • Case Study : SHELX successfully resolved twinning in phthalimide derivatives, achieving R₁ = 0.036 for accurate bond-length determination .

Q. How does the phthalimide moiety influence nucleophilic reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing phthalimide group activates the β-keto ester for nucleophilic attack (e.g., Michael addition).
  • Experimental Design : Compare reaction rates with/without phthalimide using kinetic isotope effects or Hammett plots .

Q. What strategies stabilize this compound during long-term storage?

  • Methodological Answer :

  • Decomposition Pathways : Hydrolysis of β-keto ester to acetoacetic acid under humidity.
  • Prevention : Store under inert gas (N₂/Ar) with desiccants (silica gel). Monitor purity via HPLC every 3–6 months .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate
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Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

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